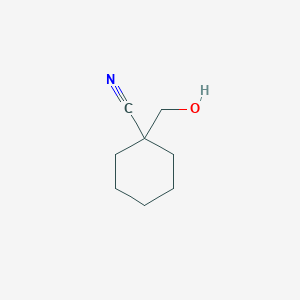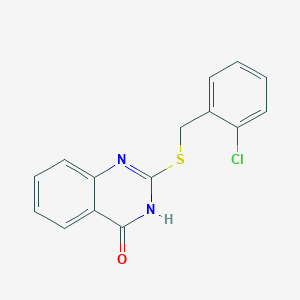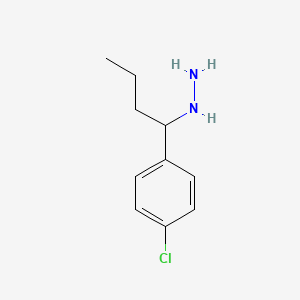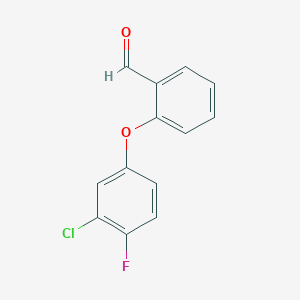![molecular formula C23H19ClN4O3S B3008345 3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 361167-10-4](/img/structure/B3008345.png)
3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a chlorophenyl group, a methoxyphenyl group, a thienopyrazole group, and an isoxazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thienopyrazole and isoxazole rings, as well as the phenyl rings. The chloro and methoxy substituents on the phenyl rings would also be notable features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on similar compounds highlights the regiospecific synthesis and the importance of single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of compounds with closely related chemical structures emphasizes the need for precise methodologies to achieve targeted molecular configurations, as demonstrated by Kumarasinghe et al. (2009) and Kumara et al. (2018) (Kumarasinghe et al., 2009) (Kumara et al., 2018). These studies often involve complex reactions and highlight the significance of structural analysis in confirming molecular identities.
Potential Biological Activities
Compounds with similar chemical frameworks have been explored for their biological activities, including cytotoxicity against cancer cells and antimicrobial properties. For example, Hassan et al. (2014) synthesized pyrazole and pyrimidine derivatives to screen for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, pointing towards the potential medicinal applications of such compounds (Hassan et al., 2014). Additionally, Desai et al. (2011) synthesized and screened compounds for antibacterial and antifungal activities, suggesting that structural analogs could exhibit significant bioactivity (Desai et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Research into related compounds also involves molecular docking and quantum chemical calculations to predict interactions with biological targets and to understand their electronic structures. Viji et al. (2020) conducted comprehensive analyses, including molecular docking and quantum chemical calculations, to explore the biological effects and interaction mechanisms of their synthesized compounds (Viji et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-13-20(21(27-31-13)16-5-3-4-6-18(16)24)23(29)25-22-17-11-32-12-19(17)26-28(22)14-7-9-15(30-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVBUQHHARGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)


![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)


